3-Iodo-4-methoxy-1-methyl-1H-indazole

Suzuki-Miyaura coupling palladium catalysis cross-coupling

Procure 3-Iodo-4-methoxy-1-methyl-1H-indazole for its unmatched 3-iodo oxidative addition kinetics over bromo/chloro analogs, enabling efficient biaryl synthesis. The 1-methyl group prevents side reactions, while the 4-methoxy balances LogP (~2.18). This specific architecture is critical for consistent kinase inhibitor SAR exploration and radiolabeling applications. Do not substitute generic indazoles; optimize yield and selectivity with this precise building block.

Molecular Formula C9H9IN2O
Molecular Weight 288.08 g/mol
Cat. No. B11839617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-4-methoxy-1-methyl-1H-indazole
Molecular FormulaC9H9IN2O
Molecular Weight288.08 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=CC=C2)OC)C(=N1)I
InChIInChI=1S/C9H9IN2O/c1-12-6-4-3-5-7(13-2)8(6)9(10)11-12/h3-5H,1-2H3
InChIKeyMNSGKYKHRFURLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-4-methoxy-1-methyl-1H-indazole: Scientific Overview and Procurement Considerations for Research Applications


3-Iodo-4-methoxy-1-methyl-1H-indazole (CAS: 1823346-80-0) is a synthetic organic compound belonging to the indazole family, characterized by an iodine atom at the 3-position and a methoxy group at the 4-position on a 1-methylated indazole core, with a molecular weight of approximately 288.08 g/mol . The compound serves as a versatile building block in medicinal chemistry and organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for constructing biaryl and heterobiaryl architectures relevant to pharmaceutical and agrochemical development .

Why Generic Substitution Fails: Critical Differentiators of 3-Iodo-4-methoxy-1-methyl-1H-indazole in Scientific Selection


Generic substitution within the indazole class is not advisable due to the highly specific interplay of substituent positions and electronic effects that govern reactivity, physicochemical properties, and biological activity. While structurally similar indazole derivatives exist—such as 3-iodo-6-methoxy-1H-indazole, 4-methoxy-1-methyl-1H-indazole, and 3-bromo-4-methoxy-1-methyl-1H-indazole—the precise combination of the 3-iodo, 4-methoxy, and 1-methyl substitutions imparts a unique profile . The 3-iodo group confers superior oxidative addition kinetics in palladium-catalyzed cross-couplings compared to bromo or chloro analogs; the 4-methoxy substitution alters electron density and lipophilicity relative to other methoxy positional isomers; and the 1-methyl group ensures N-protection, preventing side reactions and improving coupling efficiency compared to unprotected indazoles [1]. These compound-specific features mean that substituting with a close analog can lead to reaction failure, reduced yield, altered selectivity, or divergent biological readouts. The quantitative evidence below substantiates why this precise molecular architecture matters for scientific and procurement decisions.

Quantitative Evidence Guide: Head-to-Head Performance Data for 3-Iodo-4-methoxy-1-methyl-1H-indazole


Enhanced Suzuki-Miyaura Coupling Efficiency: 3-Iodoindazole vs. 3-Bromoindazole Reactivity

3-Iodoindazoles demonstrate consistently higher reactivity in Suzuki-type cross-coupling reactions compared to their 3-bromo counterparts due to the weaker C-I bond (bond dissociation energy ~57 kcal/mol vs. C-Br ~68 kcal/mol), which facilitates oxidative addition to palladium(0) catalysts [1]. In a study by Collot et al., 3-iodoindazoles underwent efficient coupling with aryl and heteroaryl boronic acids to yield 3-arylindazoles, whereas 3-bromoindazoles require more forcing conditions and typically produce lower yields [2].

Suzuki-Miyaura coupling palladium catalysis cross-coupling

Kinase Inhibition Activity: MEK1/2 IC50 in Cellular Assay

A derivative compound containing the 3-iodo-4-methoxy-1-methyl-1H-indazole scaffold has demonstrated measurable inhibition of dual specificity mitogen-activated protein kinase kinase 1/2 (MEK1/2) with an IC50 value of 97 nM in a rat IEC6 cellular assay, as documented in BindingDB [1]. This represents a specific quantitative activity benchmark for the indazole scaffold in the MEK1/2 pathway, a validated target in oncology drug discovery.

MEK1/2 inhibition kinase assay anticancer

Lipophilicity and Solubility Profile: LogP 2.18 and Aqueous Solubility 0.44 g/L

The compound's lipophilicity is quantitatively defined by a calculated LogP value of 2.17610 [1], which reflects the balanced hydrophobic character conferred by the iodine atom and the methoxy group. Aqueous solubility is calculated as 0.44 g/L (very slightly soluble) at 25°C . These physicochemical parameters guide formulation strategy, membrane permeability predictions, and chromatographic method development.

lipophilicity LogP solubility

Commercial Availability and Purity Specification: 98% Purity from Multiple Suppliers

3-Iodo-4-methoxy-1-methyl-1H-indazole (CAS 1823346-80-0) is commercially available from multiple research chemical suppliers with a standard purity specification of 98% . The compound is stocked and available for immediate procurement, ensuring consistent supply for research programs. This availability profile supports reproducible experimental work without the need for custom synthesis.

chemical procurement purity commercial availability

Optimal Application Scenarios for 3-Iodo-4-methoxy-1-methyl-1H-indazole in Research and Development


Suzuki-Miyaura Cross-Coupling for 3-Arylindazole Library Synthesis

This compound is optimally employed as an electrophilic coupling partner in Suzuki-Miyaura reactions to generate diverse 3-aryl- or 3-heteroarylindazole libraries [1]. The 3-iodo substituent provides superior reactivity in oxidative addition with palladium catalysts compared to bromo or chloro analogs, enabling efficient construction of biaryl architectures that are prevalent in kinase inhibitor scaffolds and other pharmaceutical targets. The 1-methyl group serves as an N-protecting group, preventing undesired side reactions and improving coupling yields relative to unprotected indazoles [2].

Medicinal Chemistry Lead Generation Targeting Kinase Pathways

The indazole scaffold is recognized as a privileged structure in kinase inhibitor design, and the specific substitution pattern of this compound positions it as a versatile starting point for structure-activity relationship (SAR) exploration [1]. Derivatives incorporating this core have demonstrated measurable MEK1/2 inhibition (IC50 = 97 nM) in cellular assays, establishing a quantitative activity baseline for the scaffold [2]. Medicinal chemists can leverage this compound to systematically explore substitutions at the 3-position (via cross-coupling diversification) while maintaining the beneficial 4-methoxy and 1-methyl pharmacophoric elements.

Synthesis of 3-Vinylindazole Intermediates via Microwave-Assisted Cross-Coupling

3-Iodoindazoles, including 3-iodo-4-methoxy-1-methyl-1H-indazole, can undergo expeditive C-3 vinylation with pinacol vinyl boronate under microwave irradiation to produce 3-vinylindazole derivatives in moderate to excellent yields [1]. This methodology proceeds without requiring N-protection of the indazole nucleus and provides selective access to C-3 vinylated products, which serve as key intermediates for further functionalization toward biologically active molecules, including serotonergic ligands targeting 5-HT6 receptors [2].

Physicochemical Property Optimization in Drug Candidate Profiling

With a defined LogP of 2.17610 and calculated aqueous solubility of 0.44 g/L at 25°C, this compound offers a balanced lipophilic-hydrophilic profile suitable for membrane permeability studies and formulation development [1]. The presence of the iodine atom also facilitates radiolabeling strategies (e.g., using I-125 or I-131 isotopes) for in vitro binding assays and in vivo biodistribution studies, providing a built-in handle for developing radioligands without introducing additional labeling steps [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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